3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide
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Overview
Description
3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide: is a chemical compound that belongs to the class of imidazopyridazines. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-b]pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkylamines or aryl boronic acids can be used in the presence of catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield alkylated derivatives of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activity, particularly its ability to inhibit certain enzymes and proteins. It has shown potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is a target for antimalarial drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has demonstrated anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide involves its interaction with specific molecular targets. For example, as an inhibitor of PfCDPK1, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the malaria parasite . In cancer research, the compound may exert its effects by interfering with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
- 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
Comparison: Compared to these similar compounds, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is unique due to its specific substitution pattern on the imidazo[1,2-b]pyridazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity. For instance, its ability to inhibit PfCDPK1 and its anticancer properties make it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C6H4Br2ClN3 |
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Molecular Weight |
313.38 g/mol |
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrobromide |
InChI |
InChI=1S/C6H3BrClN3.BrH/c7-4-3-9-6-2-1-5(8)10-11(4)6;/h1-3H;1H |
InChI Key |
HIPUZDDUSBVRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)Cl.Br |
Origin of Product |
United States |
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